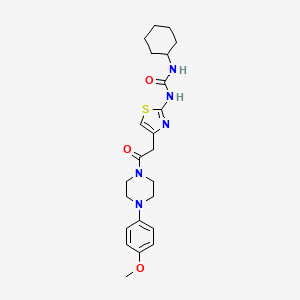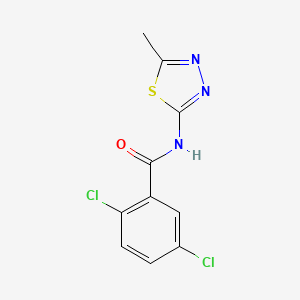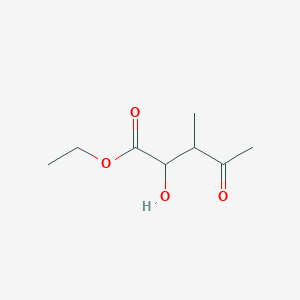![molecular formula C28H35N5O2 B2933332 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-18-2](/img/no-structure.png)
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, also known as DBHDD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique properties. DBHDD belongs to the class of purine derivatives and has been studied extensively for its potential in developing novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is not fully understood. However, it has been reported to inhibit the activity of phosphodiesterase (PDE) enzymes. PDE enzymes are responsible for the breakdown of cyclic nucleotides, which are involved in various cellular processes. By inhibiting PDE enzymes, 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione increases the levels of cyclic nucleotides, leading to various physiological effects.
Biochemical and Physiological Effects:
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has been shown to have antiviral properties by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity at low concentrations. However, 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione. One potential direction is to investigate its potential in developing novel therapeutic agents for neurodegenerative diseases. Another direction is to study its potential in treating viral infections. Additionally, further research is needed to fully understand the mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione and its potential for developing therapeutic agents for various diseases.
Conclusion:
In conclusion, 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique properties. It has been studied for its potential in developing therapeutic agents for various diseases and has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. Further research is needed to fully understand the mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione and its potential for developing novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione involves the reaction of 7-hexyl-1,3-dimethylxanthine with dibenzylamine in the presence of acetic anhydride. The reaction is carried out in a solvent mixture of dichloromethane and methanol. The yield of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione obtained through this method is reported to be around 60%.
Applications De Recherche Scientifique
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has been studied for its potential in developing therapeutic agents for various diseases. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
851942-18-2 |
|---|---|
Nom du produit |
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
Formule moléculaire |
C28H35N5O2 |
Poids moléculaire |
473.621 |
Nom IUPAC |
8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H35N5O2/c1-4-5-6-13-18-33-24(29-26-25(33)27(34)31(3)28(35)30(26)2)21-32(19-22-14-9-7-10-15-22)20-23-16-11-8-12-17-23/h7-12,14-17H,4-6,13,18-21H2,1-3H3 |
Clé InChI |
XEQYKOBRQTUGHE-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2933252.png)
![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2933260.png)
![4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2933262.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide](/img/structure/B2933268.png)
![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)

